molecular formula C12H12N4 B13532832 5-(1-methyl-1H-indol-2-yl)-1H-pyrazol-3-amine

5-(1-methyl-1H-indol-2-yl)-1H-pyrazol-3-amine

Cat. No.: B13532832
M. Wt: 212.25 g/mol
InChI Key: UZUMBLNLHZUXRR-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-indol-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both an indole and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-methyl-1H-indol-2-yl)-1H-pyrazol-3-amine typically involves the construction of the indole and pyrazole rings followed by their coupling. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone . The final coupling step involves the reaction of the indole derivative with the pyrazole derivative under suitable conditions to form the target compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-(1-Methyl-1H-indol-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(1-Methyl-1H-indol-2-yl)-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-indol-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 5-(1-Methyl-1H-indol-2-yl)-1H-pyrazol-3-amine is unique due to the presence of both indole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

5-(1-methylindol-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C12H12N4/c1-16-10-5-3-2-4-8(10)6-11(16)9-7-12(13)15-14-9/h2-7H,1H3,(H3,13,14,15)

InChI Key

UZUMBLNLHZUXRR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC(=NN3)N

Origin of Product

United States

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